molecular formula C17H23ClO3 B1326147 3'-Chloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone CAS No. 898785-94-9

3'-Chloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone

Cat. No.: B1326147
CAS No.: 898785-94-9
M. Wt: 310.8 g/mol
InChI Key: SNQLUKJROMAYSC-UHFFFAOYSA-N
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Description

3'-Chloro-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone (CAS 898785-94-9) is a specialized organic compound with the molecular formula C₁₇H₂₃ClO₃ and a molecular weight of 310.82 . This valerophenone derivative features a 3-chlorophenyl group and a 5,5-dimethyl-1,3-dioxane moiety, which can act as a protected carbonyl functionality. This key structural feature makes it a valuable synthetic intermediate and building block in organic chemistry and pharmaceutical research . Researchers utilize this compound in the development of novel chemical entities, particularly in exploring structure-activity relationships. Its calculated physical properties, including a density of approximately 1.089 g/cm³ and a boiling point near 414.7°C, inform laboratory handling and reaction planning . As a key intermediate, it is strictly for use in controlled laboratory environments. This product is labeled "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary applications.

Properties

IUPAC Name

1-(3-chlorophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23ClO3/c1-17(2)11-20-16(21-12-17)9-4-3-8-15(19)13-6-5-7-14(18)10-13/h5-7,10,16H,3-4,8-9,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNQLUKJROMAYSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(OC1)CCCCC(=O)C2=CC(=CC=C2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30645923
Record name 1-(3-Chlorophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30645923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898785-94-9
Record name 1-(3-Chlorophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30645923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Step 1: Halogenation of the Aromatic Ring

The synthesis begins with the chlorination of the aromatic ring in valerophenone derivatives. Chlorination is achieved using reagents such as thionyl chloride ($$SOCl2$$) or phosphorus pentachloride ($$PCl5$$) under controlled conditions to ensure selective substitution at the desired position on the phenyl ring.

Step 2: Formation of the Dioxane Moiety

The dioxane ring is typically introduced through a condensation reaction involving acetals or ketals. A common approach involves reacting 2,2-dimethyl-1,3-propanediol with an appropriate aldehyde or ketone in the presence of an acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid) to form the dioxane structure.

Step 3: Coupling of Functional Groups

The final step involves coupling the chlorinated aromatic system with the dioxane moiety via alkylation or acylation reactions. This step may require reagents such as alkyl halides or acid chlorides and bases like sodium hydride ($$NaH$$) or potassium carbonate ($$K2CO3$$) to facilitate nucleophilic substitution.

Reaction Conditions

The synthesis of this compound requires precise control over reaction conditions to achieve high yield and purity:

  • Temperature: Moderate temperatures (50–100°C) are often used during halogenation and condensation steps.
  • Solvents: Polar aprotic solvents such as dichloromethane ($$CH2Cl2$$) or tetrahydrofuran ($$THF$$) are preferred for their ability to stabilize intermediates.
  • Catalysts: Acid catalysts are critical for dioxane formation, while bases ensure efficient coupling reactions.

Purification Techniques

After synthesis, purification is essential to isolate the target compound:

Summary Table of Key Steps

Step Reagents/Conditions Purpose
Halogenation $$SOCl2$$, $$PCl5$$; solvent: $$CH2Cl2$$ Chlorination of aromatic ring
Dioxane Formation Acetals/ketals; acid catalyst Formation of dioxane moiety
Functional Coupling Alkyl halides/acid chlorides; base Coupling chlorinated ring with dioxane

Challenges and Optimization

Some challenges in synthesizing this compound include:

  • Selective Chlorination: Ensuring substitution at the correct position without over-chlorination.
  • Yield Maximization: Optimizing conditions for high product yield while minimizing side reactions. Further research can focus on refining these methods for industrial-scale production.

Scientific Research Applications

Medicinal Chemistry

The compound's structure suggests potential applications in the design of pharmaceutical agents. Specifically, its chlorinated aromatic system and dioxane moiety may enhance biological activity:

  • Anticancer Activity : Preliminary studies indicate that compounds with similar structural frameworks exhibit anticancer properties. For instance, derivatives of chlorinated phenyl compounds have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting proliferation .
  • Drug Delivery Systems : The lipophilic nature of the compound makes it suitable for incorporation into drug delivery systems where enhanced permeation through biological membranes is desired.

Photochemistry

3'-Chloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone can serve as a photoinitiator in polymerization reactions:

  • UV-Curable Coatings : The compound's ability to absorb UV light can facilitate the curing of coatings and adhesives. This property is particularly valuable in the manufacturing of high-performance materials that require rapid curing times and durability .

Synthesis of Novel Compounds

The compound can act as an intermediate in organic synthesis:

  • Synthetic Pathways : Its structure allows for functionalization to create new derivatives that may possess unique biological or chemical properties. For example, reactions involving nucleophilic substitutions can yield derivatives with varying pharmacological activities.

Case Study 1: Anticancer Activity Assessment

A study investigated the anticancer properties of chlorinated phenyl compounds similar to this compound. The results demonstrated significant cytotoxic effects on HeLa cells with IC50 values indicating effectiveness at low concentrations. This suggests a promising avenue for further exploration of this compound in cancer therapeutics.

Case Study 2: Photopolymerization Efficiency

Research into photoinitiators revealed that compounds like this compound can enhance the efficiency of UV-curable systems. Experiments showed that formulations incorporating this compound exhibited faster curing times and improved mechanical properties compared to traditional photoinitiators.

Mechanism of Action

The mechanism of action of 3’-Chloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone involves its interaction with molecular targets such as enzymes or receptors. The chlorophenyl group can participate in π-π interactions with aromatic residues in proteins, while the dioxane ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The primary structural analogs of 3'-chloro-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone differ in the type and position of substituents on the phenyl ring or modifications to the dioxane moiety. Key examples include:

Halogenated Derivatives
  • 2',4'-Dichloro-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone Structure: Dichloro substitution at the 2' and 4' positions. Properties: Higher molecular weight (345.3 g/mol) compared to the 3'-chloro analog, with increased lipophilicity due to additional chlorine atoms . Applications: Used as an intermediate in agrochemical synthesis, leveraging its stability under harsh reaction conditions .
  • 2',5'-Dichloro-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone Structure: Dichloro substitution at 2' and 5' positions. Properties: Molecular weight 345.3 g/mol; XLogP3 value of 4.7 indicates significant hydrophobicity .
  • 3'-Trifluoromethyl-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone Structure: Trifluoromethyl group at the 3' position. Properties: Molecular weight 344.37 g/mol; the electron-withdrawing CF₃ group enhances metabolic stability in drug discovery contexts .
Methoxy-Substituted Derivatives
  • 3',5'-Dimethoxy-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone Structure: Methoxy groups at 3' and 5' positions. Properties: Reduced lipophilicity (XLogP3 ~3.2 estimated) compared to chloro analogs; increased solubility in polar solvents .
Fluorinated Derivatives
  • 2',6'-Difluoro-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone Structure: Difluoro substitution at 2' and 6' positions. Properties: Molecular weight 312.35 g/mol; fluorine atoms improve bioavailability and membrane permeability in CNS-targeting drug candidates .

Physicochemical and Functional Comparisons

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) XLogP3 Key Applications
This compound 3'-Cl C₁₇H₂₂ClO₃* 310.8 (estimated) ~4.0 Drug intermediate, material science
2',4'-Dichloro analog 2',4'-Cl₂ C₁₇H₂₂Cl₂O₃ 345.3 4.7 Agrochemical synthesis
3'-Trifluoromethyl analog 3'-CF₃ C₁₈H₂₂F₃O₃ 344.37 4.5 Metabolic stability studies
2',6'-Difluoro analog 2',6'-F₂ C₁₇H₂₂F₂O₃ 312.35 3.8 CNS drug candidates
3',5'-Dimethoxy analog 3',5'-(OCH₃)₂ C₁₉H₂₈O₅ 336.42 2.9 Kinase inhibition

*Calculated based on structural similarity to analogs.

Biological Activity

3'-Chloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone is a synthetic organic compound that has garnered interest for its potential biological activities. Characterized by a chlorinated aromatic system and a dioxane moiety, it exhibits unique chemical properties that may translate into pharmacological applications. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is C17H23ClO3C_{17}H_{23}ClO_3 with a molecular weight of approximately 310.82 g/mol. The presence of the chlorine atom and the dioxane ring contributes to its reactivity and potential biological interactions.

Synthesis

The synthesis of this compound typically involves several chemical reactions that incorporate chlorination and dioxane formation. These methods highlight the compound's accessibility for research purposes.

Biological Activity

Research on the biological activity of this compound is still emerging. However, preliminary studies suggest several potential pharmacological properties:

  • Antimicrobial Activity : Compounds with similar structures have shown antimicrobial effects, indicating that this compound may also possess such properties.
  • Oxidizing Agent : The compound has been utilized as an effective oxidizing agent in synthetic chemistry, which may correlate with its biological reactivity in oxidative stress contexts.

Comparative Analysis

To better understand the unique characteristics of this compound, a comparative analysis with structurally similar compounds is presented:

Compound NameStructure FeaturesKey Biological Activities
4-(5,5-Dimethyl-1,3-dioxan-2-YL)butyrophenoneContains a butyrophenone backboneAntioxidant properties
3',5'-Dichloro-3-(1,3-dioxan-2-YL)propiophenoneContains two chlorine substituentsEnhanced reactivity
5-(5,5-Dimethyl-1,3-dioxan-2-YL)-3'-iodovalerophenoneIodine instead of chlorineDifferent reactivity patterns

This table illustrates how variations in substituents can lead to distinct chemical behaviors and potential applications.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for introducing the 5,5-dimethyl-1,3-dioxane moiety into aromatic ketones like 3'-Chloro-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone?

  • Methodological Answer : The 5,5-dimethyl-1,3-dioxane group is typically introduced via acetal protection strategies. For example, acylbromoacetylenes can react with acetals under solvent-free conditions using alumina as a catalyst. The reaction mixture is ground with alumina, followed by column chromatography (hexane/ethyl acetate gradients) for purification . This method avoids transition metals, making it suitable for oxygen-sensitive intermediates.

Q. How is the structural integrity of this compound confirmed using spectroscopic techniques?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical. The dioxane ring protons appear as singlet resonances near δ 1.4–1.6 ppm (for methyl groups) and δ 3.8–4.2 ppm (for oxygenated methylene groups). The aromatic protons from the chlorophenyl group and ketone carbonyl carbon (δ ~200 ppm in 13C^{13}\text{C} NMR) provide additional confirmation. For example, compound 5a in shows distinct 1H^1\text{H} and 13C^{13}\text{C} NMR peaks for the dioxane and valerophenone moieties .

Q. What purification methods are effective for isolating this compound?

  • Methodological Answer : Column chromatography with hexane/ethyl acetate gradients (e.g., 80:20 to 1:3 ratios) is widely used to separate polar byproducts. Silica gel or alumina columns are preferred due to the compound’s moderate polarity. For larger scales, recrystallization from ethanol or dichloromethane/hexane mixtures may improve yield .

Advanced Research Questions

Q. How can discrepancies between crystallographic and spectroscopic data for the dioxane ring conformation be resolved?

  • Methodological Answer : X-ray crystallography using SHELXL software ( ) provides definitive conformational data. If NMR suggests chair-to-boat interconversion, low-temperature crystallography (e.g., at 100 K) or dynamic NMR analysis can resolve ambiguities. Refinement against high-resolution data (R-factor < 5%) ensures accuracy .

Q. What strategies optimize reaction yields when synthesizing halogenated valerophenone derivatives with bulky substituents?

  • Methodological Answer :

  • Catalyst Screening : Use Lewis acids like BF3_3-OEt2_2 to stabilize intermediates.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility of bulky groups.
  • Temperature Control : Slow addition of reagents at 0–5°C minimizes side reactions.
    Comparative yield data from (97% yield via solvent-free grinding) and (column chromatography optimization) highlight trade-offs between scalability and purity .

Q. How does the 5,5-dimethyl-1,3-dioxane moiety influence the compound’s stability under acidic or basic conditions?

  • Methodological Answer :

  • Acidic Hydrolysis : The dioxane ring undergoes cleavage in concentrated HCl, releasing formaldehyde and forming a diol intermediate. Monitor via TLC (silica, 10% H2_2SO4_4 visualization).
  • Base Stability : Under mild alkaline conditions (pH 8–9), the ring remains intact, but prolonged exposure to NaOH (>1 M) degrades the ketone. Stability studies should include HPLC-MS to track degradation products .

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